molecular formula C10H13Cl2N B12213089 [3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine

[3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine

Cat. No.: B12213089
M. Wt: 218.12 g/mol
InChI Key: AFOXBJMTVXJFLL-UHFFFAOYSA-N
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Description

[3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a propyl chain, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with propylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of amine oxides or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. It may be used in the development of bioactive compounds and as a tool for studying biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific diseases or conditions.

Industry

In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of [3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(2,4-dichlorophenyl)pyrazole
  • 3-Amino-3-(2,4-dichlorophenyl)-propionic acid

Uniqueness

Compared to similar compounds, [3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine is unique due to its specific structural features and the presence of both dichlorophenyl and methylamine groups. These structural characteristics confer distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-N-methylpropan-1-amine

InChI

InChI=1S/C10H13Cl2N/c1-13-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7,13H,2-3,6H2,1H3

InChI Key

AFOXBJMTVXJFLL-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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